N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3,5-dimethylphenoxy)acetamide
Description
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3,5-dimethylphenoxy)acetamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic properties.
Properties
Molecular Formula |
C24H22N2O4 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3,5-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C24H22N2O4/c1-15-10-16(2)12-18(11-15)29-14-23(27)25-20-13-17(8-9-21(20)28-3)24-26-19-6-4-5-7-22(19)30-24/h4-13H,14H2,1-3H3,(H,25,27) |
InChI Key |
GTEISRGLMLQOCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3,5-dimethylphenoxy)acetamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core is synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution Reactions: The methoxy and dimethylphenoxy groups are introduced through nucleophilic substitution reactions. Common reagents include methoxyphenol and dimethylphenol, which react with the benzoxazole core in the presence of a base such as potassium carbonate.
Amidation: The final step involves the formation of the acetamide linkage. This is achieved by reacting the substituted benzoxazole with an appropriate acylating agent, such as acetic anhydride, in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3,5-dimethylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Halogenated reagents, bases like potassium carbonate; solvents like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3,5-dimethylphenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Biological Research: It is used as a probe to study biological pathways and molecular interactions due to its ability to bind to specific proteins and enzymes.
Industrial Applications: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbenzamide
- N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,4-dimethylphenoxy)acetamide
Uniqueness
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3,5-dimethylphenoxy)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, reactivity, and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
